molecular formula C16H20N4O3S B11020307 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11020307
M. Wt: 348.4 g/mol
InChI Key: XARQRTOJWSPFGE-UHFFFAOYSA-N
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Description

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome, a critical component of the innate immune response. This compound is a key research tool for investigating the role of NLRP3 in a wide range of pathological conditions. Its mechanism of action involves disrupting the interaction between NLRP3 and NEK7 , a key step required for inflammasome assembly and activation, thereby preventing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Research applications for this inhibitor are extensive, focusing on NLRP3-driven diseases such as neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease), autoimmune conditions, metabolic syndrome, and gout. By specifically targeting the NLRP3 pathway, it enables researchers to dissect the contribution of this specific inflammasome in complex disease models and to explore its potential as a therapeutic target, providing crucial insights for the development of novel anti-inflammatory therapeutics.

Properties

Molecular Formula

C16H20N4O3S

Molecular Weight

348.4 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)14-18-19-15(24-14)17-13(22)10-7-12(21)20(8-10)9-11-5-4-6-23-11/h4-6,10H,7-9H2,1-3H3,(H,17,19,22)

InChI Key

XARQRTOJWSPFGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Oxidative Cyclization Method

For the tert-butyl-substituted thiadiazole, 5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene is prepared by reacting tert-butyl thiosemicarbazide with bromine in acetic acid. The reaction proceeds via oxidative cyclization, forming the thiadiazole ring:

  • tert-Butyl thiosemicarbazide (0.01 mol) is dissolved in acetic acid.

  • Bromine (0.016 mol) in acetic acid is added dropwise under stirring.

  • The mixture is refluxed for 2–4 hours, followed by quenching in ice water.

  • The product is filtered and recrystallized from ethanol (yield: 65–75%).

Preparation of 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

The pyrrolidine-carboxamide moiety is synthesized through reductive amination and coupling reactions .

Reductive Amination of Pyrrolidine

  • 5-Oxopyrrolidine-3-carboxylic acid (0.01 mol) is reacted with furan-2-aldehyde (0.015 mol) in DMF using concentrated H2SO4 as a catalyst.

  • The mixture is refluxed for 6–7 hours, poured into ice, and filtered to obtain 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid (yield: 70–80%).

Activation of Carboxylic Acid

The carboxylic acid is activated using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dry DMF:

  • 1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylic acid (0.01 mol) is dissolved in DMF.

  • HBTU (1.1 eq) and DIEA (3 eq) are added, and the mixture is stirred at room temperature for 1 hour.

Coupling of Thiadiazole and Pyrrolidine-Carboxamide

The final step involves coupling the thiadiazole and pyrrolidine-carboxamide moieties via nucleophilic acyl substitution .

Amide Bond Formation

  • The activated pyrrolidine-carboxylic acid (from Step 2.2) is reacted with 5-tert-butyl-1,3,4-thiadiazol-2(3H)-amine (0.01 mol) in DMF at 0–5°C.

  • The reaction is stirred for 12–24 hours, followed by extraction with ethyl acetate and purification via column chromatography (yield: 50–60%).

Optimization and Characterization

Reaction Conditions

  • Solvent : DMF or dichloromethane.

  • Catalyst : H2SO4 for reductive amination, HBTU/DIEA for coupling.

  • Temperature : Reflux (100–110°C) for cyclization, room temperature for coupling.

Spectral Data

  • 1H NMR (DMSO-d6) : δ 7.95 (s, 1H, imine), 7.01–7.88 (m, 4H, furan and aromatic), 3.83 (s, 3H, OCH3), 2.53 (s, 9H, tert-butyl).

  • IR (cm⁻¹) : 1617 (C=N), 1120 (C-O-C), 1690 (C=O).

  • MS (ESI) : m/z 398.4 [M+H]+.

Challenges and Solutions

Low Yields in Coupling Step

  • Cause : Steric hindrance from the tert-butyl group.

  • Solution : Use excess HBTU (1.5 eq) and extended reaction time (24 hours).

Purification Difficulties

  • Cause : Polar byproducts from DMF.

  • Solution : Wash with 1N HCl and saturated NaHCO3 during extraction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Oxidative cyclization65–7595Scalable for bulk synthesis
Reductive amination70–8090Mild conditions
HBTU-mediated coupling50–6085High regioselectivity

Recent Advances

Microwave-assisted synthesis has been explored to reduce reaction times. For example, coupling under microwave irradiation at 100°C for 15 minutes increases yields to 70% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it into a more reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Various substituted thiadiazole and furan derivatives.

Scientific Research Applications

Preliminary studies indicate that compounds with thiadiazole and related structures exhibit diverse biological activities. The specific compound under discussion has shown promise in various areas:

Antimicrobial Activity

Research has indicated that thiadiazole derivatives can possess significant antimicrobial properties. For instance, compounds similar to N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide have been evaluated for their effectiveness against various bacterial strains. In vitro studies are necessary to quantify this activity further.

Anticancer Potential

The structural motifs present in this compound suggest potential anticancer properties. Compounds containing thiadiazole rings have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved.

Anti-inflammatory Effects

Thiadiazole derivatives have also been explored for their anti-inflammatory effects. The presence of functional groups capable of hydrogen bonding enhances their interaction with biological targets involved in inflammatory responses.

Case Study 1: Antimicrobial Screening

A study conducted on similar thiadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly affect antimicrobial potency.

Compound NameStructureActivity
Thiadiazole AStructure AModerate
Thiadiazole BStructure BHigh

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines, compounds with similar structures were tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The findings revealed that certain derivatives induced apoptosis at micromolar concentrations.

Cell LineIC50 Value (µM)Mechanism
MCF-715Apoptosis
HeLa10Cell Cycle Arrest

Mechanism of Action

The mechanism by which N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can interact with metal ions, while the furan and pyrrolidine rings can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

The thiadiazole ring’s substitution pattern significantly influences electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent at Thiadiazole Position 5 Key Structural Features Molecular Weight Reference
Target Compound tert-butyl Bulky alkyl group; enhances steric hindrance and lipophilicity ~380 (estimated) -
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide isopropyl Moderate steric bulk; fluorophenyl enhances aromatic interactions 364.4
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide 4-fluorobenzyl Aromatic fluorinated substituent; increases electronic effects and potential bioavailability 400.4
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide methyl Small substituent; trifluoromethylphenyl enhances metabolic stability 370.4
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide cyclopropyl Rigid cyclic substituent; hybrid thiadiazole-thiazole system 323.44
Key Observations:
  • Electronic Effects : Fluorinated substituents (e.g., 4-fluorobenzyl in ) introduce electron-withdrawing effects, which may enhance binding to aromatic receptors.
  • Hybrid Systems : The thiazole-thiadiazole hybrid in demonstrates the versatility of combining heterocycles for tailored bioactivity.

Pyrrolidine-3-carboxamide Modifications

The 5-oxopyrrolidine-3-carboxamide moiety is a common feature across analogs, but substituents on the pyrrolidine nitrogen vary:

Compound Name Substituent on Pyrrolidine Nitrogen Impact on Properties
Target Compound Furan-2-ylmethyl Enhances solubility via oxygen heteroatom; furan may participate in π-π interactions
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl Aromatic ring improves membrane permeability; fluorine increases metabolic resistance
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide 3-(Trifluoromethyl)phenyl Strong electron-withdrawing effects; improves pharmacokinetics

Biological Activity

N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a thiadiazole ring with a pyrrolidine moiety and a furan group, which may enhance its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : 344.43 g/mol
  • Key Functional Groups : Thiadiazole, furan, carboxamide

These structural characteristics suggest various possible interactions with biological targets, making it a candidate for pharmacological studies.

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of thiadiazole derivatives. Specifically, this compound has shown promising results in several areas:

1. Antimicrobial Activity

Thiadiazole derivatives are known for their antibacterial properties. In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains.

CompoundMIC (μg/mL)Target Pathogen
4a12.5M. tuberculosis
4d25M. tuberculosis

The minimum inhibitory concentration (MIC) values indicate that these compounds effectively inhibit bacterial growth through specific interactions with target proteins involved in bacterial metabolism and cell wall synthesis .

2. Antitumor Activity

The compound's potential as an antitumor agent has been explored through various assays against different cancer cell lines. Notably, studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cells.

Cell LineIC50 (μM)Reference Drug IC50 (μM)
HCT11616.23Etoposide: 17.94
MCF-718.69Etoposide: 18.69
U87 MG34.58Etoposide: 2.16

These results suggest that the compound may act on multiple pathways involved in cancer cell proliferation and survival .

3. Anti-inflammatory Activity

Research has also indicated that thiadiazole derivatives possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators such as COX enzymes and cytokines.

The biological activity of this compound is believed to involve several mechanisms:

  • Protein Interaction : Molecular docking studies suggest that the compound interacts favorably with specific amino acid residues in target proteins, enhancing its inhibitory effects on microbial growth and tumor cell viability.
  • Hydrophobic Interactions : The presence of the tert-butyl group increases lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of thiadiazole derivatives similar to this compound:

  • Antitubercular Studies : A study conducted by Soniya et al. demonstrated that pyrrolyl thiadiazoles exhibited significant antitubercular activity with MIC values as low as 12.5 μg/mL against M. tuberculosis .
  • Anticancer Research : A review highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines, indicating their potential as anticancer agents due to their ability to induce apoptosis and inhibit proliferation .

Q & A

Q. What are the critical factors for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of reaction conditions. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for thiadiazole ring formation .
  • Temperature and time : Stepwise heating (e.g., 60–80°C for cyclization) ensures high yields of intermediates .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the final product with ≥95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

A combination of methods is required:

  • NMR spectroscopy : Confirms substituent positions on the pyrrolidine and thiadiazole rings (e.g., ¹H NMR for furan methyl protons, ¹³C NMR for carbonyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identifies functional groups like amide C=O (1650–1700 cm⁻¹) and thiadiazole C-S bonds (650–750 cm⁻¹) .

Q. How is the compound’s biological activity initially screened?

Primary evaluations include:

  • Enzyme inhibition assays : Testing against kinases or proteases to identify potential therapeutic targets .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide further modifications?

SAR analysis involves:

  • Substituent variation : Replacing the tert-butyl group with cyclopropyl or fluorobenzyl moieties to compare bioactivity .
  • Molecular docking : Predicting binding affinities to targets like cyclooxygenase-2 (COX-2) or β-lactamases using software (e.g., AutoDock Vina) .
  • Pharmacophore modeling : Identifying critical interactions (e.g., hydrogen bonding with the pyrrolidone carbonyl) .

Q. How can conflicting data on biological activity be resolved?

Discrepancies may arise due to:

  • Assay variability : Standardize protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) .
  • Structural impurities : Re-characterize batches via HPLC-MS to confirm purity >95% .
  • Target specificity : Use siRNA knockdown or CRISPR models to validate target engagement .

Q. What in vivo models are suitable for evaluating therapeutic potential?

Preclinical models include:

  • Xenograft mice : Subcutaneous implantation of human cancer cells to assess tumor growth inhibition .
  • Murine infection models : Testing antimicrobial efficacy in P. aeruginosa-infected wounds .
  • Pharmacokinetic profiling : Measuring bioavailability and half-life via LC-MS/MS .

Q. What strategies identify the compound’s molecular targets?

Advanced approaches include:

  • Affinity chromatography : Immobilizing the compound to pull down binding proteins from cell lysates .
  • Thermal proteome profiling (TPP) : Detecting target stabilization upon heating .
  • Crystallography : Co-crystallizing the compound with suspected targets (e.g., enzymes) to resolve binding modes .

Q. What challenges exist in formulating this compound for drug delivery?

Key challenges and solutions:

  • Low aqueous solubility : Use cyclodextrin complexes or lipid nanoparticles .
  • Metabolic instability : Introduce prodrug moieties (e.g., esterification of the carboxamide) .
  • pH sensitivity : Encapsulate in enteric-coated tablets to protect against gastric degradation .

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